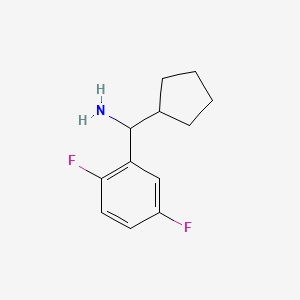![molecular formula C7H9F2NO2 B13322543 (3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique structural properties, which include a bicyclic framework with two fluorine atoms and a carboxylic acid functional group. These characteristics make it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5,5-difluoro-2-azabicyclo[221]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor containing the necessary functional groups The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions: (3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and fluorine atoms can enhance the binding affinity and selectivity of potential drug candidates.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure allow it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
5,5-difluoro-2-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group but shares the bicyclic structure and fluorine atoms.
2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar structure but without fluorine atoms.
Uniqueness: The presence of both fluorine atoms and a carboxylic acid group in (3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid makes it unique. This combination enhances its chemical reactivity and potential for various applications in research and industry.
特性
分子式 |
C7H9F2NO2 |
|---|---|
分子量 |
177.15 g/mol |
IUPAC名 |
(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)2-3-1-4(7)5(10-3)6(11)12/h3-5,10H,1-2H2,(H,11,12)/t3?,4?,5-/m0/s1 |
InChIキー |
LMCCQEIWUPDSEY-YCXLAJEKSA-N |
異性体SMILES |
C1C2CC(C1[C@H](N2)C(=O)O)(F)F |
正規SMILES |
C1C2CC(C1C(N2)C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


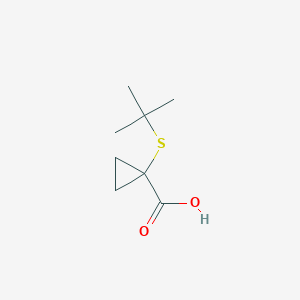
![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)

![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)

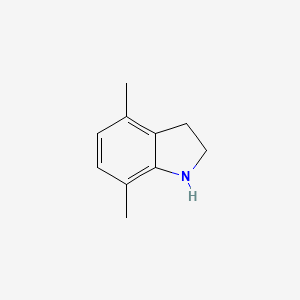
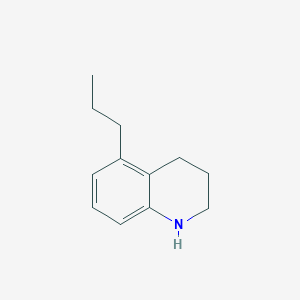

![4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol](/img/structure/B13322508.png)
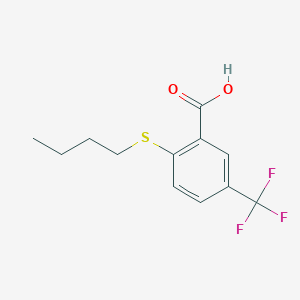
![{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane](/img/structure/B13322518.png)
